molecular formula C10H7NO2S B1322899 3-(3-Nitrophenyl)thiophene CAS No. 30011-95-1

3-(3-Nitrophenyl)thiophene

Cat. No.: B1322899
CAS No.: 30011-95-1
M. Wt: 205.23 g/mol
InChI Key: QXYUBMJPUHIKTG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)thiophene is a heterocyclic aromatic compound that consists of a thiophene ring substituted with a nitrophenyl group at the third position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Scientific Research Applications

3-(3-Nitrophenyl)thiophene has several applications in scientific research:

Safety and Hazards

While specific safety and hazards information for “3-(3-Nitrophenyl)thiophene” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Thiophene-based compounds, including “3-(3-Nitrophenyl)thiophene”, have potential applications in various fields. For example, they can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the synthesis and investigation of new thiophene derivatives with more effective pharmacological activity is a topic of interest .

Biochemical Analysis

Biochemical Properties

3-(3-Nitrophenyl)thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to inhibit kinases, which are enzymes that regulate various cellular processes by phosphorylating proteins . Additionally, this compound can modulate the activity of antioxidant enzymes, thereby affecting oxidative stress levels within cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the growth of tumor cells by interfering with cell cycle progression and inducing apoptosis . Moreover, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can exhibit different biological activities . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of the compound changes significantly with small variations in dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the biological activity of the compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)thiophene typically involves the nitration of phenylthiophene derivatives. One common method is the electrophilic aromatic substitution reaction where a nitro group is introduced into the phenyl ring of phenylthiophene using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(3-Nitrophenyl)thiophene is unique due to the specific positioning of the nitro group, which can influence its electronic properties and reactivity. This positioning can affect its interactions with biological targets and its suitability for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

3-(3-nitrophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYUBMJPUHIKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627818
Record name 3-(3-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30011-95-1
Record name 3-(3-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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